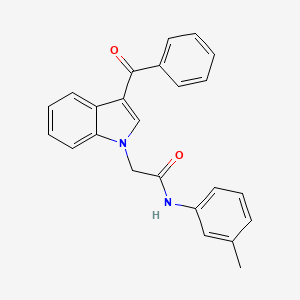![molecular formula C26H21BrO4 B15024834 6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one](/img/structure/B15024834.png)
6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzoyl group, a bromine atom, and a methylphenyl group attached to a dihydrobenzopyranone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE typically involves multi-step organic reactions. One common method includes the bromination of a benzopyran derivative followed by the introduction of the benzoyl and methylphenyl groups through Friedel-Crafts acylation and alkylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution can result in various functionalized derivatives.
科学研究应用
3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Benzopyran Derivatives: Compounds such as coumarins and flavonoids share a similar benzopyran core structure.
Benzoyl Compounds: Benzophenone and its derivatives have a benzoyl group similar to the target compound.
Brominated Compounds: Brominated aromatic compounds like bromobenzene and bromoanisole have similar bromine substitution patterns.
Uniqueness
3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE is unique due to its specific combination of functional groups and structural features. The presence of both a benzoyl and a methylphenyl group on the benzopyran core, along with bromine substitution, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
属性
分子式 |
C26H21BrO4 |
|---|---|
分子量 |
477.3 g/mol |
IUPAC 名称 |
3-benzoyl-6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C26H21BrO4/c1-15-8-10-18(11-9-15)24(28)16(2)22-20-14-19(27)12-13-21(20)31-26(30)23(22)25(29)17-6-4-3-5-7-17/h3-14,16,22-23H,1-2H3 |
InChI 键 |
WFAVJZATFYOORT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(C)C2C(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-2-(furan-2-yl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15024758.png)


![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15024782.png)
![6-Bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B15024792.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024804.png)
![(2E)-2-cyano-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B15024817.png)
![3-acetyl-5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15024828.png)
![methyl 2-[1-(4-butoxy-3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024829.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B15024830.png)
![(2Z)-6-(4-chlorobenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15024831.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15024833.png)
![N-benzyl-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024841.png)
![N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024850.png)
